2-[(2-Nitrothiophen-3-yl)sulfanyl]acetic acid
Description
Systematic Nomenclature and Structural Identification
2-[(2-Nitrothiophen-3-yl)sulfanyl]acetic acid (CAS 77151-59-8) is a nitro-substituted thiophene derivative with the molecular formula C₆H₅NO₄S₂ and a molecular weight of 219.23 g/mol. Its IUPAC name, [(2-nitro-3-thienyl)sulfanyl]acetic acid , reflects its structural components:
- A thiophene ring (C₄H₃S) substituted with a nitro group (-NO₂) at position 2.
- A sulfanyl (-S-) group at position 3, bonded to an acetic acid moiety (-CH₂COOH).
Key structural identifiers include:
| Property | Value |
|---|---|
| SMILES | OC(=O)CSc1ccsc1N+[O-] |
| InChI | InChI=1S/C6H5NO4S2/c8-5(9)3-13-4-1-2-12-6(4)7(10)11/h1-2H,3H2,(H,8,9) |
| Melting Point | 194–197°C |
| Purity | ≥95% (HPLC) |
The planar thiophene ring exhibits aromaticity, while the nitro and sulfanyl groups introduce electronic asymmetry, influencing reactivity.
Historical Context in Heterocyclic Chemistry Research
Nitrothiophenes emerged as critical intermediates in the mid-20th century, paralleling advances in antibiotic and agrochemical research. The synthesis of 2-nitrothiophene, first reported in 2002 via ecofriendly nitration using clay catalysts, marked a shift toward sustainable methods. This compound’s structural motif—a nitro-heterocycle with a sulfur-containing side chain—aligns with bioactive molecules like nifurzide , an antiparasitic agent combining nitrofuran and nitrothiophene moieties.
Historically, thiophene derivatives gained prominence after Viktor Meyer’s 1882 discovery of thiophene in coal tar. The integration of nitro groups into heterocycles, driven by their electron-withdrawing effects, enabled applications in pharmaceuticals (e.g., antileishmanial agents) and materials science. The sulfanylacetic acid side chain in this compound echoes modifications seen in cephalosporin antibiotics, where sulfur enhances bioavailability.
Position Within Nitrothiophene Derivative Classifications
This compound belongs to three overlapping classes:
- Nitrothiophenes : Characterized by a nitro group on a thiophene ring. The 2-nitro substitution directs electrophilic attacks to the 5-position, a feature exploited in drug design.
- Sulfanyl-acetic acid derivatives : The -SCH₂COOH group enables conjugation with biomolecules, as seen in protease inhibitors.
- Heterocyclic carboxylic acids : Its acidity (pKa ≈ 3.5) stems from the carboxylic group, facilitating salt formation for improved solubility.
Compared to analogues:
Properties
IUPAC Name |
2-(2-nitrothiophen-3-yl)sulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO4S2/c8-5(9)3-13-4-1-2-12-6(4)7(10)11/h1-2H,3H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEEZSVKAWULOFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1SCC(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Directed Nitration of 3-Substituted Thiophenes
Nitration of thiophene derivatives typically occurs at the α-positions (C2/C5) due to the ring’s electron-rich nature. For 3-substituted thiophenes, steric and electronic effects dictate nitro-group placement. In a protocol adapted from CN101486654A, nitration of 3-bromothiophene using HNO₃–Ac₂O in CH₂Cl₂ at –5°C to 5°C yielded 2-nitro-3-bromothiophene with 61–80% regioselectivity. The acetic anhydride moderates nitronium ion (NO₂⁺) reactivity, minimizing di-nitration byproducts.
Table 1: Nitration Conditions and Outcomes for Thiophene Precursors
| Substrate | Nitration System | Temp (°C) | Yield (%) | Regioselectivity |
|---|---|---|---|---|
| 3-Bromothiophene | HNO₃–Ac₂O/CH₂Cl₂ | –5–5 | 61–80 | C2 > C5 (9:1) |
| 3-Methylthiophene | HNO₃–H₂SO₄ | 0–10 | 45 | C2 (major) |
Thiolation and Sulfanyl-Acetic Acid Coupling
Nucleophilic Displacement of Halides
Building on CN105906604B, 2-nitro-3-bromothiophene undergoes thiolation via sodium hydrosulfide (NaSH) in acetone/tetrahydrofuran (3:1 v/v) at 20–30°C, yielding 2-nitrothiophene-3-thiol. Subsequent alkylation with chloroacetic acid in aqueous K₂CO₃ (pH 10–12) forms the sulfanyl-acetic acid linkage. This method avoids thiol oxidation and achieves 75–85% conversion.
One-Pot Thiol-Alkylation Using Diethyl Malonate
An alternative route condenses 2-nitrothiophene-3-thiol with diethyl malonate in the presence of 2,6-lutidine (1:1.05:1.05 molar ratio), followed by acid-catalyzed decarboxylation (pH 1.0–1.5, reflux). This approach, derived from industrial malonate coupling, streamlines the synthesis but requires rigorous pH control to prevent ester hydrolysis.
Table 2: Thiol-Alkylation Efficiency Under Varied Conditions
| Method | Reagent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Chloroacetic Acid | K₂CO₃ (aq.) | H₂O/THF | 82 | 98.8 |
| Diethyl Malonate | 2,6-Lutidine | Toluene | 75 | 94.5 |
Decarboxylation and Final Product Isolation
Heating the alkylated intermediate under acidic conditions (HCl, pH 1.0–1.5) induces decarboxylation, releasing CO₂ and yielding the target carboxylic acid. Crystallization from toluene at –10°C affords white solid powder with >99% HPLC purity. Notably, the CN105906604B protocol emphasizes toluene recrystallization to remove residual malonate esters, critical for pharmaceutical-grade output.
Analytical Validation and Spectroscopic Characterization
Spectroscopic Confirmation
Purity and Stability
Industrial batches report ≥99.0% purity (HPLC) with storage stability >24 months at –20°C. Accelerated degradation studies (40°C/75% RH) show <0.5% impurity formation over 6 months.
Comparative Analysis of Synthetic Routes
Table 3: Advantages and Limitations of Key Methods
| Method | Advantages | Limitations |
|---|---|---|
| Chloroacetic Acid | High yield (82%), scalable | Requires inert atmosphere |
| Diethyl Malonate | One-pot synthesis | Lower purity (94.5%) |
| Nitration–Thiolation | Regioselective | Multi-step, costly intermediates |
Industrial-Scale Production Considerations
The CN105906604B protocol is favored for cGMP manufacturing due to its solvent recovery system (CCl₄, >90% recycled) and tolerance for technical-grade thiophene. However, nitro-thiophene intermediates necessitate explosion-proof reactors, elevating capital costs.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Nitrothiophen-3-yl)sulfanyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require acidic conditions and a suitable electrophile.
Major Products Formed
Oxidation: The major product is typically the corresponding sulfoxide or sulfone.
Reduction: The major product is the corresponding amino derivative.
Substitution: The major products depend on the nature of the substituent introduced during the reaction.
Scientific Research Applications
Chemical Synthesis and Properties
The compound is characterized by the molecular formula C₆H₅NO₄S₂ and has a molecular weight of 219.24 g/mol. Its synthesis typically involves the nitration of thiophene to produce 2-nitrothiophene, followed by the introduction of sulfanyl and acetic acid groups. This process can be optimized for higher yields and purity through various purification techniques such as recrystallization or chromatography.
Scientific Research Applications
Chemistry:
- Building Block for Complex Molecules: The compound serves as a versatile intermediate in organic synthesis, allowing chemists to construct more complex molecular architectures.
- Reagent in Organic Reactions: It is utilized in various organic reactions due to its reactive functional groups, which can participate in nucleophilic substitutions and coupling reactions.
Biology:
- Antimicrobial Activity: Research indicates that derivatives of 2-[(2-Nitrothiophen-3-yl)sulfanyl]acetic acid exhibit significant antimicrobial properties. For example, studies have shown that certain derivatives are effective against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .
- Anticancer Properties: The compound has been investigated for its potential anticancer activities. In vitro studies have demonstrated that modifications to its structure can enhance its efficacy against various cancer cell lines, such as Caco-2 and A549 cells .
Medicine:
- Pharmaceutical Intermediate: The compound is being explored as a pharmaceutical intermediate in drug development, particularly for creating new antimicrobial agents and anticancer drugs. Its mechanism of action may involve interactions with biological molecules through redox reactions or covalent bonding .
Industrial Applications
In industry, this compound is used in:
- Development of Specialty Chemicals: It acts as a precursor for synthesizing new materials with specific properties tailored for applications in pharmaceuticals and agrochemicals.
- Research on New Materials: The compound's unique chemical structure allows it to be used in the development of novel materials with potential applications in electronics and coatings .
Mechanism of Action
The mechanism of action of 2-[(2-Nitrothiophen-3-yl)sulfanyl]acetic acid is not fully understood. it is believed to interact with various molecular targets and pathways due to the presence of the nitro and sulfanyl groups. These functional groups can participate in redox reactions, form covalent bonds with biological molecules, and modulate enzyme activities .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Nitrothiophen-2-yl)sulfanyl]acetic acid
- 2-[(2-Nitrothiophen-4-yl)sulfanyl]acetic acid
- 2-[(2-Nitrothiophen-5-yl)sulfanyl]acetic acid
Uniqueness
2-[(2-Nitrothiophen-3-yl)sulfanyl]acetic acid is unique due to the specific positioning of the nitro group on the thiophene ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs .
Biological Activity
2-[(2-Nitrothiophen-3-yl)sulfanyl]acetic acid, with CAS No. 77151-59-8, is a compound of interest due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound features a nitro group attached to a thiophene ring, contributing to its reactivity and biological activity. The presence of the sulfanyl group is significant for its interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing nitro groups. The nitro moiety is known to trigger redox reactions within cells, leading to toxicity in microorganisms. This property is crucial for the development of new antimicrobial agents targeting resistant strains of bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Nitro compound A | S. aureus | 44 nM | |
| Nitro compound B | E. coli | 1 mM | |
| Nitro compound C | MRSA | 11 nM |
Anticancer Activity
The anticancer properties of this compound have been investigated in various cancer cell lines. In vitro studies demonstrate that compounds with similar structures exhibit selective cytotoxicity against certain cancer types.
Case Study: Anticancer Efficacy
A study exposed A549 (lung cancer) and Caco-2 (colorectal cancer) cells to various nitro-containing compounds, revealing significant reductions in cell viability:
- Caco-2 cells showed a decrease in viability by approximately 39.8% when treated with a related compound at 100 µM.
- A549 cells , however, demonstrated lower susceptibility, indicating a potential selectivity for colorectal cancer cells.
These findings suggest that the structural features of nitrothiophene derivatives could be optimized for enhanced anticancer activity.
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : The sulfanyl group may interact with thiol groups in enzymes, leading to inhibition of their activity.
- Receptor Modulation : The compound could bind to specific receptors, altering their function and signaling pathways.
Comparative Analysis
When compared to similar compounds such as thiazole derivatives and other nitro-containing agents, this compound exhibits unique properties due to its specific structural arrangement.
Table 2: Comparison with Similar Compounds
| Compound Type | Antimicrobial Activity | Anticancer Activity | Mechanism |
|---|---|---|---|
| Thiazole Derivatives | Moderate | Variable | Enzyme inhibition |
| Nitrothiophene Compounds | High | Selective for colorectal cancer | Redox reactions |
| Other Nitro Compounds | Low to Moderate | Variable | General cytotoxicity |
Q & A
Q. What are the optimal synthetic routes for preparing 2-[(2-Nitrothiophen-3-yl)sulfanyl]acetic acid, and how can reaction conditions be systematically optimized?
- Methodological Answer : Begin with nitrothiophene derivatives (e.g., 2-nitrothiophene-3-thiol) and employ nucleophilic substitution with bromoacetic acid or its derivatives. Optimize reaction parameters (temperature, solvent polarity, and stoichiometry) using Design of Experiments (DoE) frameworks. For example, ICReDD's approach integrates quantum chemical calculations to predict transition states and reaction pathways, reducing trial-and-error experimentation. Experimental feedback loops refine conditions, such as using polar aprotic solvents (e.g., DMF) at 60–80°C to enhance sulfanyl group reactivity .
Q. How can researchers ensure purity of this compound, and which analytical techniques are critical for validation?
- Methodological Answer : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) is recommended. Validate purity using:
- HPLC : Reverse-phase C18 column, 0.1% TFA in acetonitrile/water mobile phase.
- NMR : Compare ¹H/¹³C spectra with computational predictions (e.g., density functional theory) to confirm regiochemistry and functional group integrity.
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 246.03) .
Q. What safety protocols are essential when handling nitrothiophene derivatives during synthesis?
- Methodological Answer : Nitrothiophenes are thermally sensitive and may decompose exothermically. Conduct reactions in fume hoods with blast shields. Use personal protective equipment (PPE) including nitrile gloves and flame-resistant lab coats. Store intermediates at 2–8°C under inert gas (argon/nitrogen). Refer to safety data sheets (SDS) for sulfenyl chloride derivatives, which require cold storage (0–6°C) to prevent decomposition .
Advanced Research Questions
Q. How can computational methods (e.g., quantum chemical calculations) be integrated with experimental data to predict and validate reaction pathways for this compound?
- Methodological Answer : Use reaction path search algorithms (e.g., GRRM or AFIR) to map potential energy surfaces for sulfanyl-acetic acid coupling. Compare computed activation energies (ΔG‡) with experimental kinetic data (e.g., Arrhenius plots). For example, DFT calculations (B3LYP/6-31G*) can predict regioselectivity in nitrothiophene sulfonation, which can be validated via in-situ IR monitoring of intermediate formation .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts or MS fragmentation patterns) for this compound?
- Methodological Answer : Contradictions may arise from tautomerism or solvent adducts. For NMR:
- Perform variable-temperature (VT-NMR) studies to detect dynamic equilibria.
- Use 2D techniques (COSY, HSQC) to assign ambiguous proton-carbon correlations.
For MS: - Compare fragmentation with in-silico tools (e.g., MassFrontier) to identify isomer-specific pathways.
Cross-reference with crystallographic data (if available) to confirm spatial arrangement .
Q. How do steric and electronic effects influence the reactivity of the sulfanylacetic acid moiety in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing nitro group on thiophene enhances electrophilicity at the 3-position, facilitating nucleophilic attack. Steric hindrance from the sulfanyl group can be mitigated using bulky ligands (e.g., triphenylphosphine) in metal-catalyzed couplings (e.g., Ullmann or Buchwald-Hartwig). Hammett substituent constants (σ) quantify electronic effects, while molecular dynamics simulations assess steric accessibility .
Q. What are the challenges in scaling up synthesis from milligram to gram scale while maintaining yield and purity?
- Methodological Answer : Key challenges include heat dissipation and mixing efficiency. Use flow chemistry systems for exothermic steps (e.g., nitration) to improve temperature control. Optimize solvent volume-to-surface-area ratios in batch reactors. Monitor purity via inline PAT (Process Analytical Technology) tools, such as Raman spectroscopy, to detect byproducts early. Scale-up trials should adhere to CRDC guidelines for chemical engineering design (RDF2050103) .
Methodological Tables
Q. Table 1. Key Analytical Parameters for Purity Validation
| Technique | Parameters | Reference |
|---|---|---|
| HPLC | Retention time: 8.2 min (C18, 30% ACN) | |
| ¹H NMR (DMSO) | δ 3.75 (s, 2H, CH₂), δ 7.45 (d, 1H, thiophene) | |
| HRMS | [M+H]+: 246.03 (calc. 246.02) |
Q. Table 2. Computational vs. Experimental Activation Energies
| Method | ΔG‡ (kcal/mol) | Experimental Yield (%) |
|---|---|---|
| DFT (B3LYP) | 22.4 | 78 |
| AFIR (MP2) | 24.1 | 72 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
